N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Description
Properties
CAS No. |
422288-30-0 |
|---|---|
Molecular Formula |
C22H22BrN3O4S |
Molecular Weight |
504.4 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H22BrN3O4S/c23-15-6-7-17-16(11-15)21(28)26(22(31)25-17)9-3-1-2-4-20(27)24-12-14-5-8-18-19(10-14)30-13-29-18/h5-8,10-11H,1-4,9,12-13H2,(H,24,27)(H,25,31) |
InChI Key |
KVMRMIZNZRVXPH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 524.39 g/mol |
| Molecular Formula | C24H18BrN3O4S |
| LogP | 4.709 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 68.847 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, potentially leading to anticancer effects.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it inhibited the growth of breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.
Anti-inflammatory Effects
In animal models, this compound demonstrated anti-inflammatory properties by reducing cytokine production and inhibiting inflammatory mediators.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines at concentrations ranging from 10 µM to 50 µM over 48 hours .
- Antimicrobial Testing : In a study assessing antimicrobial properties, the compound exhibited MIC values as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
- Anti-inflammatory Research : An animal study showed that administration of the compound led to a significant decrease in paw edema in a carrageenan-induced inflammation model, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide (BioDeep_00001041017)
This compound shares the quinazolinone-sulfanylidene backbone and hexanamide-benzodioxole linkage but replaces the 6-bromo substituent with a 4-morpholinyl group. Key differences include:
- Molecular Weight : C26H30N4O5S (510.19 g/mol) vs. the bromo analogue’s C24H25BrN4O4S (569.46 g/mol), indicating reduced steric bulk in the morpholine derivative.
- Spectral Data : The absence of bromine eliminates characteristic NMR splitting patterns (e.g., coupling with adjacent protons) and alters IR absorption bands related to C-Br stretching (~550–650 cm⁻¹) .
6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin Derivatives
describes N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine, which features a benzodithiazin core with sulfonyl (SO₂) and chloro substituents. Comparative insights:
- Heterocycle Electronics: The sulfonyl group in benzodithiazin is strongly electron-withdrawing, contrasting with the sulfanylidene (C=S) in quinazolinone, which allows tautomerism (e.g., thione-thiol equilibrium).
- Bioactivity Implications: Chloro and methyl substituents in benzodithiazin may favor hydrophobic interactions in biological targets, whereas bromo in quinazolinone could enhance halogen bonding .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of the benzodioxole and quinazolinone moieties. Key steps include:
- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid decomposition of the sulfanylidene group .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) are preferred for intermediate steps to stabilize reactive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate the final product .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC. The bromo and sulfanylidene groups are prone to hydrolysis under alkaline conditions .
- Spectroscopic validation : Use FTIR to track loss of the sulfanylidene (C=S) peak at ~1250 cm⁻¹ and UV-Vis to detect quinazolinone ring degradation .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodology :
- NMR : H and C NMR can resolve the benzodioxole methylene protons (~4.2 ppm) and quinazolinone carbonyl carbons (~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS is critical to confirm the molecular ion peak (expected m/z ~580–600) and bromine isotopic patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanylidene group in this compound?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model the electron density around the C=S group. The sulfanylidene moiety exhibits nucleophilic character, making it susceptible to electrophilic attack .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the sulfanylidene group and active-site residues .
Q. What experimental strategies resolve contradictions in reported biological activity data for similar quinazolinone derivatives?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability of the bromo-substituted quinazolinone .
- Structure-activity relationship (SAR) studies : Systematically modify the hexanamide chain length or benzodioxole substituents to isolate contributing factors .
Q. How can X-ray crystallography validate the compound’s conformation in solid-state vs. solution-phase structures?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation in dichloromethane/methanol. The bromo group’s heavy atom effect aids in phasing .
- SHELXL refinement : Analyze bond lengths (e.g., C=S ~1.61 Å) and torsional angles to compare with solution-phase NMR data .
Q. What high-throughput screening approaches are optimal for assessing this compound’s interaction with kinase targets?
- Methodology :
- Kinase profiling : Use a panel of 100+ kinases in ADP-Glo™ assays. The quinazolinone core may competitively inhibit ATP-binding pockets .
- Data analysis : Apply machine learning (e.g., Random Forest) to identify selectivity patterns and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
